H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA
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Overview
Description
The compound “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” is a peptide sequence composed of twelve amino acids: aspartic acid, alanine, glutamic acid, phenylalanine, arginine, histidine, aspartic acid, serine, glycine, tyrosine, glutamic acid, and valine. This peptide is often used in biochemical and pharmaceutical research due to its specific sequence and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is often purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Oxidized peptide with modified methionine or cysteine residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide variants with substituted amino acids.
Scientific Research Applications
Chemistry
In chemistry, this peptide is used to study peptide bond formation, stability, and interactions with other molecules. It serves as a model compound for understanding peptide synthesis and degradation.
Biology
In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also be used as a substrate in enzymatic assays.
Medicine
In medicine, this peptide may be used in drug development and delivery systems. Its specific sequence can be tailored to target certain receptors or cellular pathways, making it useful in therapeutic applications.
Industry
In the industrial sector, this peptide can be used in the development of biosensors, diagnostic tools, and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” depends on its interaction with specific molecular targets. The peptide can bind to receptors, enzymes, or other proteins, influencing their activity. The pathways involved may include signal transduction, cellular uptake, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH: A similar peptide lacking the valine residue.
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Ile-Val-OH: A longer peptide with additional residues.
Uniqueness
The uniqueness of “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” lies in its specific sequence, which imparts distinct biochemical properties. This sequence can be crucial for binding specificity, stability, and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H85N17O23.C2HF3O2/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87;3-2(4,5)1(6)7/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66);(H,6,7)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINJZDBTBHYMDB-YKAPFYSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H86F3N17O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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